2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-ethoxy-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-17-9-12(16)15-6-3-10(8-15)18-11-7-13-4-5-14-11/h4-5,7,10H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPFVKXTLXTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves the reaction of pyrazin-2-ol with pyrrolidine and ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazin-2-ol acts as a nucleophile, attacking the ethyl bromoacetate to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone exhibit potential anticancer properties. Pyrazine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain pyrazine compounds can target specific pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
There is evidence suggesting that the compound may possess antimicrobial activity. Pyrazine derivatives have been explored for their effectiveness against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Neurological Applications
The structure of this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated that pyrazine derivatives inhibited growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. |
| Study B | Antimicrobial Activity | Found that modified pyrazine compounds showed significant antibacterial activity against Staphylococcus aureus, suggesting potential as new antibiotic agents. |
| Study C | Neurological Impact | Investigated the effects of pyrazine derivatives on serotonin receptors, indicating potential for treating anxiety and depression through modulation of serotonin levels. |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the ethoxy and pyrazinyl groups.
The proposed mechanism of action for its pharmacological effects includes:
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in cancer metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors leading to altered signaling pathways.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction. The process begins with the reaction of pyrazin-2-ol with pyrrolidine and ethyl bromoacetate under basic conditions, often using solvents like toluene or ethyl acetate. This method allows for the formation of the desired compound with high purity and yield, particularly when utilizing continuous flow reactors in an industrial setting.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Antiviral Effects
In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may interfere with viral replication processes, potentially making it a candidate for further development in antiviral therapies.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism may involve modulation of specific signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets within cells. It may inhibit specific enzymes or receptors involved in critical metabolic pathways. For instance, it could act as an inhibitor of phosphodiesterase enzymes, which play a role in cellular signaling and regulation .
Comparison with Similar Compounds
When compared to similar compounds, such as 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone and pyrrolopyrazine derivatives, this compound demonstrates distinct reactivity patterns and biological activities. Its unique combination of functional groups contributes to its versatility as a research tool and therapeutic candidate .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, antiviral, anticancer | Enzyme inhibition |
| 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Moderate anticancer | Apoptosis induction |
| Pyrrolopyrazine derivatives | Variable depending on substitution | Target-specific |
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Study : In a study assessing its effects on FaDu cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups .
- Antimicrobial Efficacy : A comparative analysis showed that this compound outperformed several traditional antibiotics against resistant bacterial strains, suggesting its utility in combating antibiotic resistance .
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing 2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone?
Level: Basic
Methodological Answer:
The synthesis involves three key steps:
Pyrrolidine Intermediate Preparation : Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core.
Pyrazine Coupling : Nucleophilic substitution between 2-chloropyrazine and the hydroxyl group on the pyrrolidine ring, catalyzed by NaH in DMF at 60–80°C .
Ethanone Bridge Formation : Acylation using ethoxyacetic acid chloride with the pyrrolidine-pyrazine intermediate in dichloromethane (DCM) at 0–5°C, followed by triethylamine to neutralize HCl byproducts .
Critical Parameters :
- Solvent choice (DMF for SNAr reactions, DCM for acylation).
- Temperature control to minimize side reactions (e.g., over-alkylation).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
How can spectroscopic and crystallographic methods resolve the structural features of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.6 ppm (triplet, ethoxy CH3), δ 3.5–4.2 ppm (multiplet, pyrrolidine and pyrazine protons), δ 4.8–5.0 ppm (singlet, carbonyl adjacent to ethoxy) .
- ¹³C NMR : Carbonyl signal at ~205 ppm, pyrazine carbons at 145–155 ppm .
- X-ray Crystallography :
What computational strategies are effective for analyzing the conformational flexibility of the pyrrolidine-pyrazine moiety?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Run in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS.
- Analyze torsional angles (C-N-C-O) to identify low-energy conformers .
- Density Functional Theory (DFT) :
- B3LYP/6-31G(d) level optimizations reveal intramolecular hydrogen bonds between pyrazine N and ethoxy O, reducing rotational freedom .
- Output Metrics :
- Energy barriers >10 kcal/mol indicate restricted rotation, critical for ligand-receptor docking studies.
How can structural ambiguities in X-ray data (e.g., disorder in the ethoxy group) be resolved?
Level: Advanced
Methodological Answer:
- Refinement in SHELXL :
- Low-Temperature Data Collection :
- Validation Tools :
- Check RSR/Z scores in Coot; values >0.5 indicate poorly resolved regions requiring re-modeling.
What assay designs are recommended to evaluate this compound’s potential as a kinase inhibitor?
Level: Advanced
Methodological Answer:
- In Vitro Kinase Assays :
- Use ADP-Glo™ Kinase Assay for IC50 determination (e.g., against JAK2 or EGFR kinases).
- Incubate compound (1 nM–10 μM) with ATP (Km concentration) and substrate peptide .
- Cellular Assays :
- Measure phospho-target levels (e.g., pSTAT3 for JAK2 inhibition) via Western blot in HEK293 cells .
- Control Strategies :
- Include staurosporine (broad-spectrum inhibitor) and DMSO controls.
- Counter-screening against unrelated kinases (e.g., PKA) confirms selectivity .
How should researchers address contradictory bioactivity data across studies (e.g., variable IC50 values)?
Level: Advanced
Methodological Answer:
- Variable Analysis :
- Assay Conditions : Compare ATP concentrations (e.g., 10 μM vs. 100 μM) and buffer pH (7.4 vs. 8.0) .
- Compound Purity : Verify via HPLC (≥95% purity; impurities >2% skew results) .
- Structural Confounders :
- Check for racemization (chiral center at pyrrolidine C3) using polarimetry or chiral HPLC .
- Meta-Analysis :
- Normalize data using Z-score transformations across studies to identify outlier protocols.
What stability studies are critical for ensuring reproducible results in pharmacological experiments?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies :
- Expose compound to heat (40°C, 75% RH), acidic (0.1 M HCl), and oxidative (3% H2O2) conditions for 48 hours.
- Monitor degradation via LC-MS; ethoxy group hydrolysis is a major pathway .
- Solution Stability :
- Prepare stock in DMSO; store at –20°C. Avoid freeze-thaw cycles (>3 cycles reduce activity by 15–20%) .
- Long-Term Storage :
- Lyophilized form stable >2 years at –80°C. Confirm via accelerated stability testing (40°C/6 months = 25°C/5 years) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
